(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
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Overview
Description
Doxorubicinol (hydrochloride) is a metabolite of doxorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. Doxorubicinol is formed through the reduction of doxorubicin and retains many of its parent compound’s properties, including its cytotoxic effects. It is known for its role in the cardiotoxicity associated with doxorubicin treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Doxorubicinol can be synthesized from doxorubicin through a reduction reaction. The reduction typically involves the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction conditions must be carefully controlled to ensure the selective reduction of the carbonyl group to a hydroxyl group without affecting other functional groups .
Industrial Production Methods
Industrial production of doxorubicinol (hydrochloride) involves the large-scale reduction of doxorubicin using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Doxorubicinol undergoes various chemical reactions, including:
Oxidation: Doxorubicinol can be oxidized back to doxorubicin under certain conditions.
Reduction: Further reduction of doxorubicinol can lead to the formation of other metabolites.
Substitution: The hydroxyl group in doxorubicinol can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Doxorubicin
Reduction: Further reduced metabolites of doxorubicinol
Substitution: Various derivatives depending on the substituent introduced
Scientific Research Applications
Doxorubicinol (hydrochloride) has several scientific research applications:
Chemistry: Used as a model compound to study the reduction and oxidation reactions of anthracyclines.
Biology: Investigated for its role in the cardiotoxicity of doxorubicin, providing insights into the mechanisms of drug-induced heart damage.
Medicine: Studied for its potential therapeutic effects and as a biomarker for monitoring doxorubicin treatment.
Mechanism of Action
Doxorubicinol exerts its effects primarily through the intercalation into DNA, similar to doxorubicin. This intercalation disrupts the function of topoisomerase II, an enzyme critical for DNA replication and repair. The disruption leads to the generation of reactive oxygen species (ROS) and subsequent DNA damage, ultimately resulting in cell death. Doxorubicinol also affects various molecular pathways, including the activation of AMP-activated protein kinase (AMPK) and the Bcl-2/Bax apoptosis pathway .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: The parent compound of doxorubicinol, widely used in cancer chemotherapy.
Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action but different clinical applications.
Epirubicin: A derivative of doxorubicin with a different stereochemistry, leading to altered pharmacokinetics and reduced cardiotoxicity.
Uniqueness of Doxorubicinol
Doxorubicinol is unique due to its role as a major metabolite of doxorubicin and its contribution to the cardiotoxic effects observed in patients undergoing doxorubicin treatment. Its study provides valuable insights into the metabolism and side effects of anthracycline antibiotics, aiding in the development of safer and more effective cancer therapies .
Properties
Molecular Formula |
C27H31NO11 · HCl |
---|---|
Molecular Weight |
582 |
IUPAC Name |
(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10?,13?,15?,16?,17?,22?,27-/m0/s1 |
InChI Key |
ORLHIGGRLIJIIM-VGDPNEAFSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O |
Synonyms |
(8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione, monohydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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